molecular formula C19H11ClN2O2S2 B1402822 5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one CAS No. 1380572-35-9

5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one

Cat. No. B1402822
CAS RN: 1380572-35-9
M. Wt: 398.9 g/mol
InChI Key: BEFYRWCVTVHILD-RQZCQDPDSA-N
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Description

The compound is a complex organic molecule that includes several functional groups and rings, including an indole ring and a thiazolidinone ring . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, indole derivatives are often synthesized through nucleophilic addition reactions .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings and functional groups. The indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole, is a significant component .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

(5E)-5-[2-(5-chloro-1H-indol-3-yl)-2-oxoethylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN2O2S2/c20-11-6-7-15-13(8-11)14(10-21-15)16(23)9-17-18(24)22(19(25)26-17)12-4-2-1-3-5-12/h1-10,21H/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFYRWCVTVHILD-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC(=O)C3=CNC4=C3C=C(C=C4)Cl)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C(=O)C3=CNC4=C3C=C(C=C4)Cl)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one
Reactant of Route 3
5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one
Reactant of Route 5
5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one
Reactant of Route 6
5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one

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